3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide
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Overview
Description
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrrole ring, a sulfonyl group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Heptanamide Chain: The heptanamide chain is attached through an amide coupling reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylpentanamide: Has a shorter alkyl chain, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the heptanamide chain may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
3-ethyl-N-(1-methyl-5-oxamoylpyrrol-3-yl)sulfonylheptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-4-6-7-11(5-2)8-14(20)18-25(23,24)12-9-13(19(3)10-12)15(21)16(17)22/h9-11H,4-8H2,1-3H3,(H2,17,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLQTBLDLGREAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)NS(=O)(=O)C1=CN(C(=C1)C(=O)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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